molecular formula C12H10N4 B1481681 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098057-65-7

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1481681
CAS No.: 2098057-65-7
M. Wt: 210.23 g/mol
InChI Key: RUQWYLBBHBLVFY-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a potent and highly selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3), which exhibits exceptional selectivity over other JAK family members such as JAK1, JAK2, and TYK2. This selectivity profile is critical for probing the specific biological functions of JAK3-mediated signaling, which is predominantly transduced by the common gamma-chain (γc) of cytokine receptors . Its primary research value lies in the dissection of the JAK-STAT pathway in immunological processes, making it a valuable tool for studying T-cell and natural killer (NK) cell function, as well as the pathogenesis of autoimmune diseases and organ transplant rejection. Furthermore, due to the role of JAK3 in certain hematologic malignancies, this compound is utilized in oncology research to investigate its cytotoxic effects on JAK3-dependent cancer cell lines and to explore potential targeted therapeutic strategies . The compound's mechanism involves binding to the active site of JAK3, thereby preventing the phosphorylation and activation of downstream STAT transcription factors and ultimately leading to the suppression of pro-inflammatory and proliferative gene expression.

Properties

IUPAC Name

6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQWYLBBHBLVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C(=N2)C3CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The pyrazole nucleus is commonly synthesized through cyclocondensation of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds or their equivalents. This method is well-documented for generating various substituted pyrazoles with high regioselectivity and yield.

  • For example, hydrazine reacts with β-diketones or 1,3-diketones to form pyrazoles in good yields under mild conditions.
  • The choice of diketone and hydrazine derivative controls substitution patterns on the pyrazole ring.
  • Catalysts such as nano-ZnO have been employed to improve reaction efficiency and yield, achieving up to 95% yield in some cases.

Cyclocondensation Using Acetylenic Ketones

To introduce alkynyl substituents, acetylenic ketones can be used as substrates in cyclocondensation reactions with hydrazines. This approach allows the direct incorporation of alkynyl groups into the pyrazole framework.

  • Phenylhydrazine condenses with acetylenic ketones to yield pyrazoles bearing alkynyl substituents, although regioisomer mixtures may form.
  • Regioselectivity can be influenced by the nature of the hydrazine and reaction conditions.

Formation of the Imidazo[1,2-b]pyrazole Fused Ring

The imidazo[1,2-b]pyrazole core is typically formed by cyclization reactions involving pyrazole precursors bearing appropriate functional groups that enable ring fusion.

  • A common approach is the condensation of 3-amino-pyrazole derivatives with aldehydes or α-haloketones to form the imidazo ring fused to the pyrazole.
  • The cyclization often proceeds under acidic or basic catalysis, sometimes requiring heating.
  • The fused ring formation is key to establishing the bicyclic heterocycle characteristic of imidazo[1,2-b]pyrazoles.

Introduction of the Cyclopropyl Group at the 6-Position

The cyclopropyl substituent can be introduced via several methods:

  • Starting from a cyclopropyl-substituted precursor such as a cyclopropyl ketone or aldehyde that participates in the cyclization.
  • Alternatively, cyclopropylation of a preformed imidazo[1,2-b]pyrazole core at the 6-position via directed lithiation followed by reaction with cyclopropyl electrophiles.
  • Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi) using cyclopropylboron or cyclopropylmetal reagents can also be employed for selective substitution.

N1-Alkylation with Propargyl Group

Selective alkylation at the N1 nitrogen of the imidazo[1,2-b]pyrazole is performed using propargyl halides (e.g., propargyl bromide or chloride).

  • The reaction typically proceeds under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO.
  • Control of reaction conditions is critical to avoid over-alkylation or side reactions.
  • This step installs the prop-2-yn-1-yl substituent that is crucial for the compound’s biological activity or further functionalization.

Installation of the Carbonitrile Group at the 7-Position

The nitrile group at the 7-position can be introduced by:

  • Direct substitution if the precursor contains a suitable leaving group (e.g., halogen) at the 7-position, which can be displaced by cyanide ion (e.g., KCN or NaCN) under nucleophilic substitution conditions.
  • Alternatively, the nitrile can be introduced via dehydration of amides or aldoximes at the 7-position.
  • Careful control of reaction conditions is necessary to preserve the integrity of the fused heterocyclic system.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Typical Reagents/Conditions Outcome/Notes
Pyrazole ring formation Cyclocondensation Hydrazine + 1,3-diketones, nano-ZnO catalyst High yield polysubstituted pyrazoles
Alkynyl substitution Cyclocondensation Acetylenic ketones + hydrazines Alkynyl-substituted pyrazoles, regioisomers
Imidazo ring fusion Cyclization Aminopyrazole + aldehydes/α-haloketones Formation of fused imidazo[1,2-b]pyrazole
Cyclopropyl group introduction Directed lithiation or cross-coupling Cyclopropyl electrophiles or organometallics Selective 6-position substitution
N1-Alkylation Nucleophilic substitution Propargyl bromide + base (K2CO3, NaH) Propargyl group installed at N1
Nitrile group installation Nucleophilic substitution or dehydration KCN/NaCN or dehydration reagents 7-position carbonitrile introduced

Research Findings and Optimization Notes

  • The cyclocondensation of hydrazines with 1,3-diketones remains the most reliable and high-yielding method for pyrazole synthesis, with yields often exceeding 80–90% under optimized conditions.
  • Use of aprotic polar solvents and acid additives can improve regioselectivity and reaction rates in pyrazole formation.
  • Regioselectivity in alkynyl-substituted pyrazoles can be influenced by the choice of hydrazine and reaction temperature.
  • The propargylation step requires careful control to avoid side reactions; mild bases and low temperatures are preferred.
  • Introduction of the cyclopropyl group may require protection/deprotection strategies if sensitive functional groups are present.
  • Nitrile group installation via nucleophilic substitution is efficient when a good leaving group is pre-installed; otherwise, indirect methods such as dehydration are used.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / CAS Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 6-cyclopropyl, 1-propargyl, 7-cyano C12H10N4 210.24* Potential enzyme inhibition (inferred)
6-Cyclobutyl analog (CAS 2098058-24-1) 6-cyclobutyl, 1-propargyl, 7-cyano C13H12N4 224.26 High purity (≥95%), explosive/flammable
ZINC13142972 1-sugar moiety, 7-cyano C12H13N3O5 279.25 Inhibits glpX and DIP1084
3-(5-Cyano-2-fluorophenyl)-7-cyano derivative (10i) 3-(5-cyano-2-fluorophenyl), 1-SEM, 7-cyano C19H20FN5OSi 397.47 Enhanced metabolic stability (fluorine)
6-(4-Chlorophenyl)-1H-imidazo[1,2-b]pyrazole 6-(4-chlorophenyl), 7-cyano C11H7ClN4 230.66 Intermediate for drug synthesis

*Calculated based on molecular formula.

Key Observations:

The propargyl group (common in the target and cyclobutyl analog) enables click chemistry applications but raises safety concerns (flammability/explosivity) .

Biological Relevance :

  • ZINC13142972 , a sugar-substituted analog, demonstrates inhibitory activity against bacterial targets (glpX and DIP1084), suggesting the imidazo[1,2-b]pyrazole core is critical for binding .
  • The fluorophenyl derivative (10i) highlights how electron-withdrawing groups (e.g., fluorine) improve metabolic stability, a strategy applicable to the target compound .

Synthetic Flexibility :

  • Palladium-catalyzed cross-coupling (e.g., with Pd(PPh3)4) is a common method for introducing aryl/heteroaryl groups at position 3 .
  • The propargyl group in the target compound can be installed via alkylation reactions, as seen in related syntheses .

Biological Activity

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements that contribute to its pharmacological properties, particularly in medicinal chemistry.

The biological activity of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor by binding to active sites, thereby modulating enzyme activity and affecting various signaling pathways.

Inhibitory Effects

Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant inhibitory effects against various enzymes. For instance, some derivatives have been shown to inhibit carbonic anhydrase and cholinesterase, which are crucial for numerous physiological processes .

Anticancer Properties

Research indicates that compounds similar to 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may enhance the efficacy of cancer therapies. For example, studies on related imidazo derivatives have shown promising results in enhancing the antitumor effects when used in conjunction with immunotherapies like anti-PD-1 antibodies .

Comparative Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 (nM)Biological Activity
Compound 7ENPP15.70Potent inhibitor
6-cyclopropyl derivativeCarbonic anhydraseVariesEnzyme inhibition
Cholinesterase inhibitorCholinesteraseVariesNeuroprotective effects

Summary of Research Findings

Study ReferenceFindings Summary
Identified potent ENPP1 inhibitors with significant antitumor activity in vivo.
Demonstrated interactions with key enzymes affecting metabolic pathways.
Explored the synthesis and biological evaluation of pyrazole derivatives showing diverse activities.

Case Study 1: ENPP1 Inhibition

A study focusing on imidazo[1,2-a]pyrazine derivatives highlighted the compound's ability to inhibit ENPP1 effectively. This inhibition plays a crucial role in modulating the cGAS-STING pathway, which is essential for immune response and cancer therapy . The compound demonstrated an IC50 value of 5.70 nM, indicating its potency.

Case Study 2: Anticancer Efficacy

In another investigation, compounds structurally related to 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile were tested in murine models alongside anti-PD-1 therapies. The combination treatment led to a tumor growth inhibition rate of 77.7%, showcasing the potential for enhanced therapeutic strategies against tumors .

Q & A

Q. What are the established synthetic routes for 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of cyclopropyl-substituted hydrazine precursors with nitrile derivatives under controlled conditions. A common method includes:

  • Step 1 : Condensation of cyclopropyl hydrazine with a propargyl halide to introduce the prop-2-yn-1-yl group.
  • Step 2 : Cyclization using a nitrile source (e.g., tosyl cyanide) in THF at 25°C with Pd(PPh₃)₄ as a catalyst, achieving ~44% yield after purification via silica gel chromatography . Optimization strategies:
  • Use inert atmospheres (N₂/Ar) to prevent side reactions.
  • Monitor reaction progress with TLC and adjust stoichiometry of electrophiles (e.g., 2.0 equiv ethyl cyanoformate) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity (e.g., distinguishing cyclopropyl protons at δ 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₃N₅O₂Si⁺ with observed m/z 398.2134) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (noted in SHELX-refined structures) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous imidazo[1,2-b]pyrazoles exhibit:

  • Antimicrobial activity : MIC values <10 µM against Gram-positive bacteria .
  • Enzyme inhibition : Binding to fructose-1,6-bisphosphatase II (glpX) with IC₅₀ ~5 µM in computational models .
  • Anticancer potential : Apoptosis induction in HeLa cells via ROS generation (observed in analogues) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed during synthesis?

Regioselectivity is controlled by:

  • Directed metalation : Use TMPMgCl·LiCl to deprotonate the C3 position of the imidazo[1,2-b]pyrazole core, enabling selective functionalization .
  • Catalyst choice : Pd(PPh₃)₄ promotes cyano group insertion at the 7-position without side-product formation .
  • Temperature gradients : Reactions at −20°C minimize undesired cyclopropane ring opening .

Q. What experimental approaches resolve contradictions in reported biological activity data across analogues?

Discrepancies arise from substituent effects (e.g., cyclopropyl vs. cyclobutyl groups). Strategies include:

  • Comparative SAR studies : Test 6-cyclopropyl vs. 6-cyclobutyl derivatives in identical assays (e.g., enzyme inhibition glpX vs. FecCD targets) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity differences (ΔG values) to distinguish true activity from assay artifacts .

Q. What computational methods predict target interactions for this compound?

  • Molecular docking : AutoDock Vina screens against NP_939302.1 (glpX) with binding energy −9.2 kcal/mol .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates robust binding) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Ser-124 and hydrophobic contacts with cyclopropyl) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability studies recommend:

  • Storage : −20°C in anhydrous THF or DMSO-d6 to prevent hydrolysis of the carbonitrile group .
  • pH sensitivity : Degrades above pH 8.0 (monitor via HPLC-UV at 254 nm) .
  • Thermal analysis : DSC shows decomposition at 150°C, limiting reactions to <100°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

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